molecular formula C13H8Cl2N2O B10840796 2-(3-Chlorobenzyloxy)-6-chloroisonicotinonitrile

2-(3-Chlorobenzyloxy)-6-chloroisonicotinonitrile

Cat. No.: B10840796
M. Wt: 279.12 g/mol
InChI Key: MGYAMTJNJZZLMV-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a chlorobenzyloxy group and a chloroisonicotinonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile typically involves the reaction of 3-chlorobenzyl alcohol with 6-chloroisonicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the development of new compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

2-chloro-6-[(3-chlorophenyl)methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-6-10(7-16)5-12(15)17-13/h1-6H,8H2

InChI Key

MGYAMTJNJZZLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=NC(=CC(=C2)C#N)Cl

Origin of Product

United States

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